2-Chloroquinolin-8-ol
Overview
Description
2-Chloroquinolin-8-ol is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H . The compound has a topological polar surface area of 33.1 Ų and contains 12 heavy atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.60 g/mol . It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Properties
- Chemistry of 2-Chloroquinolin Derivatives : Research has been conducted on the chemistry of 2-chloroquinoline derivatives, focusing on their synthesis, biological evaluation, and synthetic applications. This includes the development of methods for constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
Biomedical Research
- Antimicrobial Properties : Studies have demonstrated the antimicrobial properties of compounds like cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
- Alzheimer's Disease Treatment : Research on Clioquinol, a related compound, has explored its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).
Analytical Applications
- Quantitative Analysis Methods : Development of analytical methods like thin layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) for the identification and quantification of chloroquinolin-8-ol derivatives in pharmaceutical preparations (Pavithra et al., 2011; Kandepu et al., 2012).
Chemical Synthesis and Characterization
- Synthesis of Novel Derivatives : Synthesis of novel rhenium(V) complexes with modifications of the 8-hydroxyquinoline framework, including characterization and spectroscopic analysis (Machura et al., 2012).
- Development of Chemosensors : Characterization of quinoline derivatives as chemosensors, particularly for cadmium detection, which could be useful in monitoring Cd2+concentrations in various environments (Prodi et al., 2001).
Materials Science and Nanotechnology
- Formation of Supramolecular Structures : Research on the assembly of chloro-substituted quinoline oligoamides into double helical structures, with potential applications in nanotechnology and material science (Gan et al., 2010).
- Nanoparticle Synthesis : Studies on the use of chloroquinolin-8-ol derivatives as precursors for synthesizing nanoparticles, with potential applications in various fields including electronics and drug delivery systems (Noori et al., 2017).
Other Applications
- Cancer Research : Exploration of chloroquine and its analogs, including derivatives of chloroquinolin-8-ol, as potential agents for cancer therapy, highlighting their role in sensitizing tumors to radiation and chemotherapy (Solomon & Lee, 2009).
Safety and Hazards
Mechanism of Action
- Quinoline derivatives, in general, exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects . Therefore, we can speculate that 2-Chloroquinolin-8-ol may target enzymes or receptors involved in these pathways.
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Chloroquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, where this compound acts as an inhibitor. This inhibition can affect the metabolism of other compounds processed by cytochrome P450. Additionally, this compound has been shown to interact with metalloproteins, forming stable complexes that can influence the protein’s function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress in cancer cells, leading to apoptosis . Moreover, this compound affects cellular proliferation and differentiation, making it a compound of interest in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 results in the inhibition of this enzyme, affecting the metabolic pathways of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer properties. At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for central nervous system effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells. Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors, modulating gene expression .
Properties
IUPAC Name |
2-chloroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUFDBQIXGQAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298166 | |
Record name | 2-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31568-91-9 | |
Record name | 31568-91-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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